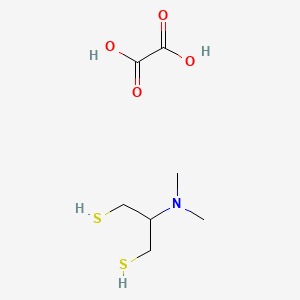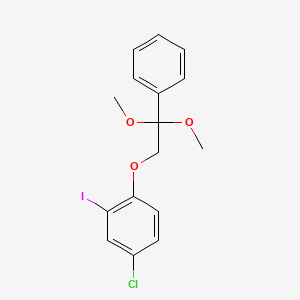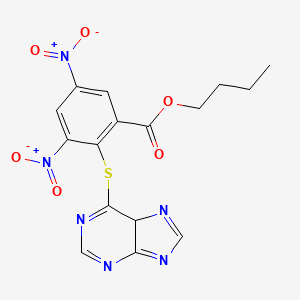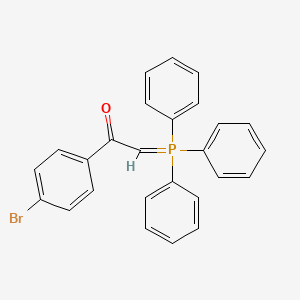
4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C₁₆H₁₄N₂O. This compound is characterized by a pyrimidine ring substituted with phenyl groups at the 4 and 6 positions. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields .
Preparation Methods
The synthesis of 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be achieved through several methods. One efficient method involves a Biginelli-like reaction, which is a one-pot synthesis under solvent-free and base conditions. This reaction typically involves the condensation of aromatic aldehydes, 1,2-diphenylethanone, and urea or guanidine carbonate . The reaction is carried out under mild conditions, making it environmentally friendly and economically advantageous .
Chemical Reactions Analysis
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions often involve the phenyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be compared with other similar compounds, such as:
3,4-Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine core but lacks the phenyl substitutions.
4,6-Diphenylpyrimidine: This compound is similar but does not have the dihydro structure.
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine: This compound is closely related but has a different oxidation state.
The uniqueness of this compound lies in its specific substitution pattern and biological activities, which distinguish it from other pyrimidine derivatives .
Properties
CAS No. |
4113-79-5 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18,19) |
InChI Key |
DFTAAYUSFSEGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)

![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)


![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)

